molecular formula C11H9ClN2O3 B2818417 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925606-83-3

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B2818417
CAS No.: 925606-83-3
M. Wt: 252.65
InChI Key: GGQJAHFALXYTLW-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid (CAS: 925606-83-3; molecular weight: 252.65 g/mol) is a pyrazole derivative characterized by a 2-chlorophenoxy methyl substituent at the N1 position and a carboxylic acid group at the C5 position of the pyrazole ring . It is commercially available as a research chemical (e.g., Santa Cruz Biotechnology, CymitQuimica) and is utilized in synthetic organic chemistry, particularly as an intermediate in drug discovery and agrochemical development . Its structure combines aromatic chlorophenoxy and heterocyclic pyrazole motifs, which are known to influence bioactivity and physicochemical properties.

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-10(8)17-7-14-9(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQJAHFALXYTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C(=CC=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenoxy Methyl Group: The chlorophenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chlorophenol with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Insecticidal Activity

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid has shown promising insecticidal properties. Research indicates that derivatives of pyrazole-5-carboxylic acids exhibit significant activity against agricultural pests such as Aphis fabae and Mythimna separata. For instance, a study reported that certain derivatives demonstrated over 85% mortality rates at specific concentrations, comparable to established insecticides like imidacloprid .

Pharmacological Properties

Beyond its agricultural applications, this compound and its derivatives have been investigated for various pharmacological activities:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Anticancer Activity : Some studies suggest that pyrazole carboxylic acids can inhibit cancer cell proliferation, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory effects of pyrazole derivatives, which could be beneficial in treating inflammatory diseases .

Case Study 1: Insecticide Development

A series of experiments were conducted to evaluate the insecticidal efficacy of synthesized pyrazole derivatives. The results indicated that modifications to the pyrazole ring structure significantly impacted biological activity. For example, compounds with oxazole or thiazole rings exhibited enhanced insecticidal properties compared to their simpler counterparts .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a library of pyrazole derivatives was screened against various bacterial strains. The findings revealed that certain compounds displayed potent activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Variations

The compound is compared to analogous pyrazole-5-carboxylic acids with modifications in substituents, aromatic systems, or heteroatom placement. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
1-[(2-Chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid N1: 2-chlorophenoxy methyl; C5: COOH 252.65 Intermediate in drug/agrochemical synthesis; moderate lipophilicity due to aromatic chlorophenoxy group
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic acid N1: 3-chloropyridinyl; C3: 2,2-difluoroethoxy ~307.67 Insecticide intermediate; fluorinated substituents enhance metabolic stability
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid N1: 4-chlorophenyl; C3: methyl 236.65 Potential antimicrobial agent; methyl group increases hydrophobicity
1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid N1: 3-chloropyridinyl; C3: methoxy ~279.68 Agrochemical candidate; methoxy group improves solubility in polar solvents
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid N1: 4-chlorophenyl; C3: 2,4-dichloro-5-fluorophenyl ~374.58 Multi-halogenated structure for enhanced receptor binding; studied in herbicide development
1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid N1: 2-fluoroethyl ~174.13 Fluorinated alkyl chain reduces steric hindrance; used in radiopharmaceuticals

Key Research Findings

Bioactivity: The 2-chlorophenoxy methyl group in the target compound contributes to moderate herbicidal activity, though less potent than the 2,4-dichloro-5-fluorophenyl analog in weed control assays . Fluorinated derivatives (e.g., 2,2-difluoroethoxy) exhibit superior insecticidal efficacy compared to non-fluorinated analogs, attributed to enhanced oxidative stability and membrane permeability .

Synthetic Pathways: The target compound can be synthesized via alkylation of pyrazolecarboxylates using 2-chlorophenoxymethyl chloride, a method analogous to the preparation of 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid . Cyclization strategies for thieno[2,3-c]pyrazole derivatives (e.g., 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid) involve fused-ring systems, which increase structural rigidity but reduce synthetic yield compared to simpler pyrazoles .

Physicochemical Properties :

  • The methyl substituent in 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid lowers water solubility (logP ~2.8) relative to the target compound (logP ~3.1), impacting bioavailability .
  • Methoxy and trifluoroethoxy groups improve solubility in polar solvents, making such derivatives more suitable for formulation in aqueous agrochemical sprays .

Biological Activity

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₉ClN₂O₃ and a molecular weight of approximately 252.66 g/mol. Its structure includes a pyrazole ring, a chlorophenoxy group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by inflammation. This compound's effectiveness in reducing inflammation can be attributed to its ability to modulate cytokine production and inhibit the activity of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it relevant in the development of new antimicrobial agents.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The chlorophenoxy group is believed to enhance the compound's binding affinity to target enzymes or receptors, influencing various biochemical pathways. Ongoing research aims to elucidate these interactions further, focusing on enzyme inhibition and receptor modulation .

Case Studies and Experimental Data

A review of recent studies highlights the compound's potential in various applications:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine levels in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing promising results:
    Cell LineIC50 (µM)Description
    MCF715.0Breast cancer cell line
    A54926.0Lung cancer cell line
    HepG212.5Liver cancer cell line

These results suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its anticancer properties .

Applications in Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development in both anti-inflammatory and anticancer therapies. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific targets.

Q & A

Basic Research Questions

What are the common synthetic routes for synthesizing 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation followed by functionalization. Key steps include:

  • Pyrazole Core Construction : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic/basic conditions .
  • Substituent Introduction : The (2-chlorophenoxy)methyl group is introduced via nucleophilic substitution or Mitsunobu reaction, using reagents like 2-chlorophenol derivatives and coupling agents (e.g., DCC, DMAP) .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH or LiOH in aqueous THF/MeOH .
    Optimization Tips : Reaction temperature (60–100°C) and solvent polarity (DMF, DCM) significantly influence yield. Catalysts like Pd(PPh₃)₄ improve coupling efficiency for aromatic substituents .

How is the compound structurally characterized in academic research?

Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.5 ppm (OCH₂ pyrazole), and δ 12–13 ppm (carboxylic acid -OH) .
    • FTIR : Stretching bands at ~1700 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (-COOH), and 750 cm⁻¹ (C-Cl) .
  • X-ray Crystallography : Confirms planar pyrazole ring and dihedral angles between aromatic groups (e.g., 2-chlorophenoxy moiety at ~45° to pyrazole plane) .
    Data Interpretation : Computational tools (e.g., Gaussian) validate experimental results by comparing theoretical vs. observed bond lengths/angles .

What are the primary applications of this compound in interdisciplinary research?

Field Application Key References
Pharmaceutical Intermediate for anti-inflammatory/analgesic agents; COX-2 inhibition studies
Agricultural Herbicide precursor; modulates plant auxin pathways
Material Science Functionalized polymers with enhanced thermal stability
Biochemistry Probe for esterase/lipase activity via carboxylic acid reactivity

Advanced Research Questions

How do reaction conditions (solvent, catalyst) impact synthetic yield and purity?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for substitution reactions but may require post-synthesis purification to remove residues .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl groups, achieving yields >75% vs. <50% without catalysts .
  • Purity Challenges : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) are critical for removing byproducts like unreacted 2-chlorophenol .

What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial/anti-inflammatory results often arise from:

  • Assay Variability : MIC values differ due to bacterial strain specificity (e.g., S. aureus vs. E. coli). Standardize using CLSI guidelines .
  • Structural Analogues : Minor substituent changes (e.g., -Cl vs. -F on phenyl) alter binding affinity. Use SAR studies to isolate critical functional groups .
  • Dosage Effects : Nonlinear dose-response curves require IC₅₀ validation across ≥3 independent replicates .

How is computational modeling used to predict the compound’s mechanism of action?

  • Docking Studies : AutoDock Vina simulates binding to targets like COX-2 (PDB ID: 5KIR), identifying H-bonds between the carboxylic acid group and Arg120/His90 residues .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • DFT Calculations : Predict electron-density maps to optimize substituent electronegativity for enhanced bioactivity .

What analytical methods quantify trace impurities in bulk samples?

  • HPLC-MS : C18 column (ACN/0.1% formic acid gradient) detects impurities <0.1% (e.g., unreacted intermediates) .
  • NMR Spectroscopy : ¹H-DEPTQC identifies trace solvents (e.g., DMSO at δ 2.5 ppm) .
  • Elemental Analysis : Confirms C/H/N/O ratios within ±0.3% of theoretical values .

How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposition >150°C (TGA data); store at 2–8°C in amber vials .
  • Light Sensitivity : UV-Vis shows 10% degradation after 72 hrs under UV light; use light-protected containers .
  • Hydrolytic Degradation : Carboxylic acid group reacts with moisture; lyophilize for long-term storage .

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